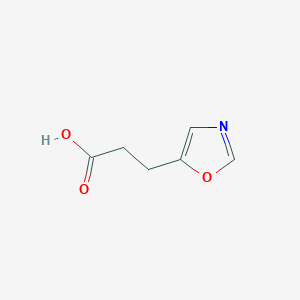

3-(1,3-Oxazol-5-yl)propanoic acid

Description

Overview of Oxazole (B20620) Heterocycles in Organic Chemistry

The journey of oxazole chemistry is a testament to the enduring quest for novel molecular architectures with useful properties.

The study of oxazoles dates back to the late 19th and early 20th centuries, with early work focusing on fundamental synthesis and reactivity. The first preparation of the parent oxazole was achieved in 1947. nih.gov A significant milestone in the evolution of oxazole research was the discovery of naturally occurring bioactive molecules containing this ring system, which spurred the development of new synthetic methodologies. nih.gov Over the decades, research has progressed from basic explorations to sophisticated applications in catalysis, materials science, and, most notably, medicinal chemistry. tandfonline.come-bookshelf.de

The oxazole ring is a planar, aromatic system with a delocalized 6π-electron cloud. chemicalbook.comtandfonline.com However, the high electronegativity of the oxygen atom leads to a less effective delocalization compared to other azoles, influencing its reactivity. tandfonline.com The nitrogen atom imparts a pyridine-like character, while the oxygen atom confers furan-like properties. chemicalbook.comtandfonline.com This hybrid nature results in a unique electronic landscape. The oxazole ring is weakly basic, with the conjugate acid of the parent oxazole having a pKa of 0.8. wikipedia.org

The presence of the heteroatoms creates distinct regions of electron density, with the C2 position being the most electron-deficient and susceptible to nucleophilic attack, especially when a leaving group is present. pharmaguideline.com Electrophilic aromatic substitution typically occurs at the C5 position, often requiring the presence of electron-donating groups on the ring. wikipedia.org

Table 1: Key Properties of the Oxazole Ring

| Property | Description | Reference |

| Structure | Five-membered aromatic heterocycle with one oxygen and one nitrogen atom at positions 1 and 3. | chemicalbook.com |

| Aromaticity | Possesses a 6π-electron system, but with less effective delocalization than thiazoles. | wikipedia.org |

| Basicity | Weakly basic (pKa of conjugate acid = 0.8). | wikipedia.org |

| Reactivity | Susceptible to nucleophilic attack at C2 and electrophilic attack at C5. | wikipedia.orgpharmaguideline.com |

The oxazole moiety serves as a versatile building block in organic synthesis. nih.gov Its ability to participate in a variety of chemical transformations, including cycloaddition reactions, makes it a valuable precursor for the synthesis of other complex molecules, such as pyridines. wikipedia.org The stability of the oxazole ring under many reaction conditions allows for its incorporation into intricate molecular architectures. tandfonline.com Furthermore, the development of robust synthetic methods, such as the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis, has made a wide range of substituted oxazoles readily accessible for further chemical exploration. nih.govpharmaguideline.com This accessibility has cemented the role of oxazoles as privileged scaffolds in the design and synthesis of functional molecules. researchgate.net

Rationale for Focusing on 3-(1,3-Oxazol-5-yl)propanoic Acid

While the broader family of oxazoles has been extensively studied, this compound is emerging as a compound of particular interest due to its specific structural and functional attributes.

The structure of this compound presents a compelling combination of functionalities. It features a stable aromatic oxazole core, which can be further substituted at the C2 and C4 positions, offering a high degree of structural modularity. researchgate.net The propanoic acid side chain, attached at the C5 position, introduces a carboxylic acid group—a key functional handle for a variety of chemical transformations.

There is a growing body of research focused on oxazole derivatives that incorporate a carboxylic acid moiety. nih.govnih.gov These compounds are of interest due to the dual nature imparted by the heterocyclic ring and the acidic functional group. The carboxylic acid can participate in hydrogen bonding and ionic interactions, which are critical for binding to biological targets. irjweb.com

Studies on related structures, such as chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, have demonstrated significant antibacterial activity. derpharmachemica.com Research on 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid, a structurally analogous compound, has explored its genotoxic profile, indicating the importance of evaluating the safety of such scaffolds. nih.gov The synthesis of various oxazole- and oxadiazole-propanoic acid derivatives is being actively pursued, suggesting a clear trend towards the exploration of this class of compounds for potential therapeutic applications. ktu.edusigmaaldrich.comscbt.com The focus on these molecules underscores the perceived potential of combining the oxazole scaffold with a carboxylic acid for the development of novel functional materials and bioactive agents.

Position of this compound in the Broader Context of Oxazole Research

The significance of This compound in the broader field of oxazole research is best understood by comparing it to its more complex and widely investigated analogues. The structural combination of an oxazole ring and a propanoic acid moiety has given rise to important pharmaceutical agents. The most prominent example is Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), which is chemically known as 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid. orientjchem.orghumanjournals.com Oxaprozin's therapeutic effect highlights the potential of the oxazole-propanoic acid scaffold to yield biologically active molecules.

In contrast to the heavily substituted Oxaprozin, This compound offers a simpler, unadorned framework. This simplicity makes it a valuable starting material or fragment in synthetic and medicinal chemistry. rsc.orgresearchgate.net Its utility lies in its potential for derivatization at the two unsubstituted carbon atoms of the oxazole ring (C-2 and C-4) and through modification of its carboxylic acid group.

Research into related structures further contextualizes the importance of this compound. For instance, extensive studies have been conducted on chiral 3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, where a benzene (B151609) ring is fused to the oxazole core. researchgate.netnih.gov These investigations have yielded compounds with significant antibacterial activity, demonstrating that the 5-yl-propanoic acid arrangement on an oxazole-type ring is a promising template for developing new anti-infective agents. nih.gov

The table below provides a comparative overview of This compound and its more complex, researched analogues.

| Compound Name | Structure | Key Structural Differences from Target | Primary Research Focus/Application |

|---|---|---|---|

| This compound |  | N/A (Target Compound) | Primarily a synthetic building block. rsc.orgresearchgate.net |

| Oxaprozin |  | Propanoic acid at C-2; Phenyl groups at C-4 and C-5. | Anti-inflammatory (NSAID). orientjchem.orghumanjournals.com |

| (S)-2-hydroxy-3-(benzo[d]oxazol-5-yl)propanoic acid | ![Structure of (S)-2-hydroxy-3-(benzo[d]oxazol-5-yl)propanoic acid](https://i.imgur.com/Z4zT2kX.png) | Fused benzene ring (benzoxazole); Hydroxyl group on propanoic acid chain. | Antibacterial agent development. nih.gov |

| 3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid |  | Cyclopropyl group at C-2. | Chemical intermediate for specialized synthesis. |

The study of various isomers and derivatives reveals that the substitution pattern on the oxazole ring is a critical determinant of biological activity. researchgate.net For example, research on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives found that hydrophobic substituents on the side chain led to excellent activity against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that using This compound as a scaffold to introduce diverse substituents could be a fruitful strategy in drug discovery.

The chemical properties of the propanoic acid moiety itself are well-characterized. It is a moderately strong carboxylic acid that readily participates in reactions like esterification and amidation, providing straightforward handles for chemical modification. creative-proteomics.com

Physicochemical Properties of Propanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆O₂ creative-proteomics.com |

| Molecular Weight | 74.08 g/mol creative-proteomics.com |

| Boiling Point | 141 °C creative-proteomics.com |

| Melting Point | -20.7 °C creative-proteomics.com |

| Acidity (pKa) | 4.87 creative-proteomics.com |

| Solubility | Miscible with water. creative-proteomics.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-oxazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCYHVLWZDBRNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216177-66-0 | |

| Record name | 3-(1,3-oxazol-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1,3 Oxazol 5 Yl Propanoic Acid and Its Analogs

Direct Synthetic Approaches to 3-(1,3-Oxazol-5-yl)propanoic Acid

Direct approaches aim to construct the this compound scaffold in a more convergent manner, often by forming the oxazole (B20620) ring from precursors that already contain the three-carbon acid chain.

Cyclization Reactions for Oxazole Ring Formation with Propanoic Acid Moiety Integration

A primary strategy for synthesizing 5-substituted oxazoles involves the cyclization of precursors that incorporate the propanoic acid moiety. These methods are advantageous as they directly lead to the target structure or a close derivative.

The Van Leusen oxazole synthesis is a powerful and widely used method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org This reaction proceeds via a [3+2] cycloaddition mechanism. mdpi.com The process involves the deprotonation of TosMIC, which then attacks the aldehyde. The resulting intermediate undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to yield the 5-substituted oxazole. nih.gov

Adaptations of the Van Leusen synthesis allow for the preparation of a wide variety of oxazole derivatives, including those with functionalized side chains. For the synthesis of this compound, an appropriate aldehyde precursor containing the propanoic acid or a protected form thereof would be required. The reaction is known for its tolerance of various functional groups, making it a versatile tool. mdpi.comnih.gov Microwave-assisted Van Leusen synthesis has been shown to accelerate the reaction, providing 5-aryl-1,3-oxazoles in high yields. mdpi.com

Table 1: Examples of Van Leusen Oxazole Synthesis

| Aldehyde Reactant | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Various Aldehydes | K₂CO₃ | Methanol | 5-Substituted Oxazoles | High | mdpi.comnih.gov |

| Aldehydes | Piperidine-appended imidazolium (B1220033) [PAIM][NTf₂] | Imidazolium Ionic Liquids | 5-Substituted Oxazoles | High | nih.gov |

| Aldehydes | Not Specified | Protic Solvents | 5-Substituted Oxazoles | Not Specified | researchgate.net |

Condensation and subsequent cyclodehydration reactions represent a classical yet effective route to oxazole rings. A common approach involves the reaction of an α-acylamino ketone with a dehydrating agent. For the specific synthesis of this compound, this would entail starting with a precursor like N-succinyl-α-amino ketone.

Another well-established method is the Erlenmeyer-Plöchl synthesis of azlactones (oxazol-5(4H)-ones) from N-acylglycines and aldehydes. researchgate.net These oxazolones can then serve as precursors to 5-substituted oxazoles. For instance, the condensation of an N-acyl amino acid with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) can yield an oxazolone (B7731731) derivative. researchgate.netrasayanjournal.co.in This intermediate can then be further manipulated to introduce the desired propanoic acid side chain.

More direct condensation approaches can involve the reaction of a suitable dicarbonyl compound with an amide source under dehydrating conditions. The choice of starting materials and reaction conditions is crucial for achieving good yields and regioselectivity.

Modern synthetic chemistry has seen a surge in the use of metal catalysts to facilitate the formation of heterocyclic rings, including oxazoles. These methods often offer mild reaction conditions, high efficiency, and broad functional group tolerance. nih.govnih.gov

Copper-catalyzed cyclization of α-fluoroalkyl-α-diazoketones with amides has been developed as a robust method for constructing 5-fluoroalkylated trisubstituted oxazoles. nih.gov This process is believed to proceed through a key step involving the migratory insertion of a copper carbenoid into an imidate ligand. nih.gov While this specific example leads to fluoroalkylated oxazoles, the underlying principle of metal-catalyzed cyclization of a suitable diazoketone with an amide could be adapted for the synthesis of this compound by using a diazoketone precursor bearing the propanoic acid moiety.

Calcium catalysis has also emerged as a sustainable and efficient approach for the synthesis of 5-aminooxazoles from N-acyl-N,O-acetals and isocyanides. nih.gov The reaction is typically fast and high-yielding, utilizing an environmentally friendly catalyst. nih.gov A plausible mechanism involves the formation of a reactive N-acyliminium ion, which reacts with the isocyanide, followed by cyclization and aromatization. nih.gov

Table 2: Metal-Catalyzed Oxazole Synthesis

| Catalyst | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Copper | α-Fluoroalkyl-α-diazoketones, (Thio)amides | 5-Fluoroalkylated Trisubstituted Oxazoles/Thiazoles | High efficiency, excellent functional group compatibility | nih.gov |

| Calcium(II) bis(trifluoromethanesulfonyl)imide | N-acyl-N,O-acetals, Isocyanides | 5-Aminooxazoles | Sustainable, rapid, high-yielding | nih.gov |

Functionalization of Pre-formed Oxazole Rings with Propanoic Acid Side Chains

An alternative strategy to the direct construction of the target molecule is to first synthesize a functionalized oxazole ring and then introduce the propanoic acid side chain in a subsequent step. This approach can be advantageous when the required functionalized oxazole precursor is readily available.

Direct C-H functionalization has become a powerful tool in organic synthesis, allowing for the formation of new carbon-carbon bonds without the need for pre-functionalized starting materials. In the context of synthesizing this compound, this would involve the direct coupling of a suitable three-carbon synthon to the C5 position of an oxazole ring. While specific examples for the direct C-H propionylation of the oxazole C5-position are not extensively detailed in the provided context, the general principles of C-H activation could be applied. This would likely involve a transition-metal catalyst, such as palladium or rhodium, to activate the C-H bond of the oxazole, followed by coupling with a reagent like acrylic acid or a derivative thereof.

Synthesis of Related Oxazole Propanoic Acid Derivatives

The synthesis of analogs of this compound involves diverse strategies to create substituted oxazole ring systems and to control stereochemistry.

Strategies for Substituted Oxazole Ring Systems

Beyond cross-coupling, several classical and modern methods are employed for constructing the core oxazole ring with various substitution patterns.

The Robinson-Gabriel synthesis involves the cyclization and dehydration of 2-acylamino ketones. The Fischer oxazole synthesis reacts cyanohydrins with aldehydes. ijpsonline.com Another established method is the Bredereck reaction , which synthesizes 2,4-disubstituted oxazoles from α-haloketones and amides. ijpsonline.comijpsonline.com A significant improvement on this method uses α-hydroxyketones as the starting material. ijpsonline.com

The van Leusen oxazole synthesis is a widely used one-step reaction that produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under mild, basic conditions. ijpsonline.comijpsonline.com

More contemporary approaches include the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids and isocyanoacetates using a triflylpyridinium reagent. nih.gov This method proceeds through an in-situ generated acylpyridinium salt and demonstrates broad substrate scope and good functional group tolerance. nih.gov Additionally, cycloisomerization reactions of propargylic amides, often supported on silica (B1680970) gel, provide an efficient route to polysubstituted oxazoles under mild conditions. ijpsonline.comijpsonline.com

Chiral Synthesis and Stereoselective Approaches to this compound Isomers

The synthesis of specific stereoisomers of oxazole-containing compounds is crucial, as biological activity can be highly dependent on the molecule's three-dimensional structure. Research into chiral analogs of oxazole propanoic acids has demonstrated this principle effectively.

A key study focused on the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. xjtlu.edu.cnnih.gov In this work, researchers synthesized both (S) and (R) enantiomers and evaluated their antibacterial activities. The results clearly indicated that the (S)-configuration of the substituted phenoxyl side chain at the C-2 position of the propanoic acid led to excellent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. xjtlu.edu.cnnih.gov In contrast, the corresponding (R)-isomers showed significantly lower activity.

The general approaches to achieving such stereoselectivity in synthesis include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials, such as amino acids or sugars, to introduce the desired stereocenters.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed later in the synthetic sequence.

Asymmetric Catalysis: Using a chiral catalyst to create the product with a high enantiomeric excess.

In the case of the chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, the stereocenter on the propanoic acid side chain was controlled, leading to the observed differences in biological efficacy between enantiomers. xjtlu.edu.cn This highlights the importance of stereoselective synthesis in developing potent and specific bioactive molecules based on the oxazole propanoic acid scaffold.

Green Chemistry Principles in the Synthesis of Oxazole Propanoic Acids

The application of green chemistry principles to the synthesis of oxazole-containing compounds aims to reduce waste, minimize energy consumption, and avoid the use of hazardous substances.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful green chemistry tool, significantly accelerating reaction times and often improving yields compared to conventional heating methods. ijpsonline.com This technique has been successfully applied to the synthesis of various oxazole and related oxadiazole derivatives.

For example, the synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids was achieved in just 2-3 minutes with good yields using focused microwave irradiation, a substantial improvement over traditional methods that also simplified purification. A notable application is the microwave-assisted Erlenmeyer synthesis of azalactones, which are precursors to oxazoles, using hippuric acid, aldehydes, and a MgO/Al2O3 catalyst. ijpsonline.com Another approach involves reacting substituted aryl aldehydes with TosMIC in isopropyl alcohol under microwave irradiation at 350 W, which efficiently produces 5-substituted oxazoles. ijpsonline.com

| Product Type | Reactants | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids | Arylamidoximes, Succinic anhydride | Focused microwave irradiation | Reaction time of 2-3 minutes, simplified purification. | |

| Azalactones (Oxazole precursors) | Hippuric acid, Aldehydes, Acetic anhydride | Microwave, MgO/Al2O3 catalyst | Efficient Erlenmeyer synthesis. | ijpsonline.com |

| 5-Substituted Oxazoles | Aryl aldehydes, TosMIC | Microwave (350 W), Isopropyl alcohol, K3PO4 | Rapid synthesis of 4,5-disubstituted oxazolines and 5-substituted oxazoles. | ijpsonline.com |

Solvent-Free and Aqueous Medium Reactions

Minimizing or eliminating the use of volatile and often toxic organic solvents is a cornerstone of green chemistry.

An oxidative, copper-catalyzed annulation method has been developed for the facile synthesis of 2,4,5-triarylated oxazoles under solvent-free conditions. organic-chemistry.org This reaction proceeds at a mild temperature using molecular oxygen as the oxidant, presenting a clean and efficient route to these compounds. organic-chemistry.org

The use of aqueous media is another highly desirable green alternative. A mild and efficient one-pot synthesis of isoxazole (B147169) derivatives, a related heterocycle, has been developed using pyruvic acid as a biodegradable catalyst in water. researchgate.net This reaction works well under both conventional heating and ultrasonic conditions, offering short reaction times and a simple, environmentally friendly procedure. researchgate.net These examples demonstrate a clear trend towards developing more sustainable synthetic protocols for oxazole and related heterocyclic compounds.

Biocatalytic and Chemoenzymatic Transformations

The integration of biological catalysts, such as enzymes, into synthetic organic chemistry offers a powerful approach for the construction of complex molecules like this compound and its analogs. Biocatalytic and chemoenzymatic strategies are prized for their high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and environmentally benign nature, presenting sustainable alternatives to traditional chemical methods. nih.gov

In nature, the formation of the oxazole ring is a key step in the biosynthesis of thiazole (B1198619)/oxazole-modified microcins (TOMMs), a diverse family of natural products. nih.govillinois.edu This biosynthesis involves a two-step enzymatic process. First, an ATP-dependent cyclodehydratase enzyme transforms serine or threonine residues within a precursor peptide into an oxazoline (B21484) ring. nih.gov Subsequently, a flavin mononucleotide (FMN)-dependent dehydrogenase catalyzes the oxidation of the oxazoline to the aromatic oxazole heterocycle. nih.govillinois.edu This natural enzymatic cascade provides a blueprint for developing biocatalytic systems for oxazole synthesis.

Chemoenzymatic approaches often leverage the exceptional ability of enzymes, particularly lipases, to perform kinetic resolutions of racemic intermediates, thereby introducing chirality. A notable example is the synthesis of an (S)-oxazole fragment where Amano lipase (B570770) PS was employed for the kinetic resolution of a racemic alcohol. researchgate.net This enzymatic acylation selectively acetylates one enantiomer, allowing for the separation of the unreacted (S)-alcohol, which can then be carried forward to construct the chiral oxazole-containing target.

Lipases are recognized as efficient and green biocatalysts for various organic transformations. nih.gov While direct lipase-catalyzed synthesis of the this compound core is not widely documented, their application in synthesizing related heterocyclic structures is established. For instance, lipases have been effectively used to catalyze the synthesis of 2,4-disubstituted thiazole derivatives, suggesting the potential for analogous strategies in oxazole synthesis. nih.gov Lipase from Pseudomonas fluorescens has also been successfully used for the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile, a key step in producing chiral pharmaceutical intermediates. nih.gov This highlights the broad utility of lipases in preparing enantiomerically pure building blocks that could be used in the total synthesis of complex oxazole derivatives.

The following table summarizes a specific chemoenzymatic step utilized in the synthesis of an oxazole-containing fragment.

Table 1: Chemoenzymatic Kinetic Resolution for an Oxazole Precursor

| Enzyme | Substrate Type | Reaction Type | Reagents | Yield | Reference |

|---|---|---|---|---|---|

| Amano lipase PS | Racemic alcohol | Kinetic Resolution (Acylation) | Vinyl acetate, 4 Å MS, pentane | 48% (for the desired enantiomer) | researchgate.net |

Beyond lipases, other enzyme classes like ketoreductases (KREDs) are instrumental in chemoenzymatic synthesis. KREDs catalyze the stereoselective reduction of ketones to chiral alcohols, which are versatile precursors for various functional groups, including the propanoic acid side chain of the target molecule. google.com The use of a KRED, often with a cofactor regeneration system like glucose and NADP+, can establish the stereochemistry of a side-chain precursor before its attachment to the oxazole ring or before the ring's formation. google.com

Table 2: Overview of Relevant Biocatalytic Transformations

| Enzyme Class | Transformation | Relevance to Oxazole Synthesis | Reference |

|---|---|---|---|

| Dehydrogenase | Oxazoline oxidation to oxazole | Fundamental biosynthesis of the oxazole ring in nature. | nih.govillinois.edu |

| Lipase | Kinetic resolution of alcohols/esters | Provides access to enantiomerically pure precursors for chiral oxazole analogs. | nih.govresearchgate.net |

| Ketoreductase (KRED) | Stereoselective ketone reduction | Creates chiral alcohol intermediates for side-chain synthesis. | google.com |

The continued exploration of enzyme discovery and protein engineering is expected to expand the biocatalytic toolbox, enabling more direct and efficient chemoenzymatic routes to this compound and its structurally diverse analogs.

Chemical Reactivity and Transformations of 3 1,3 Oxazol 5 Yl Propanoic Acid

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle characterized by the presence of both a nitrogen and an oxygen atom. tandfonline.com This arrangement influences its electronic properties and, consequently, its reactivity. tandfonline.comnumberanalytics.com The oxazole (B20620) ring is a weak base, with a pKa of 0.8 for its conjugate acid. wikipedia.org

Electrophilic Aromatic Substitution on the Oxazole Ring

Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position. tandfonline.comwikipedia.orgthepharmajournal.com However, these reactions can be challenging unless the ring is activated by electron-donating groups. numberanalytics.comthepharmajournal.compharmaguideline.com The presence of such groups increases the electron density of the ring, making it more susceptible to attack by electrophiles. numberanalytics.comthepharmajournal.com The general order of reactivity for electrophilic substitution on the oxazole ring is C5 > C4 > C2. pharmaguideline.com

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on the Oxazole Ring

| Position | Reactivity | Influencing Factors |

| C5 | Most favored | Activated by electron-donating substituents. tandfonline.comwikipedia.orgthepharmajournal.compharmaguideline.com |

| C4 | Less favored | Generally less reactive than C5. pharmaguideline.com |

| C2 | Least favored | Generally the least reactive towards electrophiles. pharmaguideline.com |

Nucleophilic Attack on the Oxazole Ring

Nucleophilic substitution reactions on the oxazole ring are generally uncommon. tandfonline.comthepharmajournal.com When they do occur, they are often facilitated by the presence of a good leaving group at the C2 position. wikipedia.org The order of ease for the displacement of halogens is C2 >> C4 > C5. tandfonline.comthepharmajournal.com Nucleophilic attack is more likely to lead to ring cleavage rather than substitution, especially when substituents that withdraw electrons are present at the C4 position, making the C2 position more electron-deficient. pharmaguideline.com Deprotonation can occur at the C2 position, which is the most acidic site on the ring. wikipedia.orgpharmaguideline.com

Ring-Opening Reactions and Rearrangements

The oxazole ring can undergo ring-opening reactions under various conditions. For instance, treatment with oxidizing agents like cold potassium permanganate (B83412) or ozone can lead to the cleavage of the ring. pharmaguideline.com Reductive conditions can also lead to ring opening. tandfonline.com Furthermore, nucleophilic attack can induce ring cleavage, sometimes leading to the formation of other heterocyclic systems. pharmaguideline.comresearchgate.net A notable rearrangement is the Cornforth rearrangement, a thermal reaction involving 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org

Cycloaddition Reactions (e.g., Diels-Alder)

The oxazole ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction where it can act as a diene. numberanalytics.comwikipedia.org The presence of electron-releasing substituents on the oxazole ring can facilitate these reactions with dienophiles. pharmaguideline.com These cycloaddition reactions are valuable for the synthesis of other complex molecules, such as pyridines. wikipedia.org For instance, the reaction of an oxazole with an electrophilic alkene can form a bicyclic intermediate which can then be converted to a pyridine (B92270) derivative. wikipedia.org

Transformations Involving the Propanoic Acid Moiety

The propanoic acid side chain of 3-(1,3-oxazol-5-yl)propanoic acid offers a reactive site for a variety of chemical transformations, primarily centered around the carboxylic acid group.

Esterification and Amidation Reactions

The carboxylic acid group readily undergoes esterification when treated with an alcohol in the presence of an acid catalyst, a reaction known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk This equilibrium reaction is typically driven to completion by using the alcohol as a solvent or by removing the water formed during the reaction. masterorganicchemistry.com The rate and yield of the esterification can be influenced by factors such as the molar ratio of the acid to the alcohol, the temperature, and the nature of the alcohol and catalyst used. researchgate.netceon.rs For example, increasing the alcohol-to-acid molar ratio generally increases the conversion to the ester. researchgate.net

Similarly, the carboxylic acid can be converted to an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, to facilitate the nucleophilic attack by the amine.

Decarboxylation Pathways

Theoretical studies on the decarboxylation of propanoic acid on a palladium (Pd) surface suggest a complex mechanism. The preferred pathway involves the removal of the hydroxyl group to form a propanoyl intermediate, which then undergoes C-CO bond cleavage. osti.gov Another potential pathway involves the initial cleavage of the O-H bond, followed by the decarboxylation of the resulting carboxylate. osti.gov The presence of the oxazole ring may influence the electronic properties of the propanoic acid side chain, potentially affecting the activation barriers for these steps.

Catalytic decarboxylation of α,β-unsaturated carboxylic acids has been achieved using copper(I)/N-heterocyclic carbene complexes, although this applies to a different class of substrates. rsc.org For saturated systems like this compound, radical decarboxylation methods, such as the Barton decarboxylation, could be considered. This would involve the conversion of the carboxylic acid to a thiohydroxamate ester followed by radical initiation.

Table 1: Potential Decarboxylation Strategies for this compound (Inferred from Analogous Systems)

| Method | Reagents/Conditions | Expected Product | Notes |

| Catalytic Decarboxylation | Pd catalyst, high temperature | 5-Ethyl-1,3-oxazole | Based on theoretical models of propanoic acid decarboxylation. osti.gov |

| Radical Decarboxylation (Barton) | 1. Oxalyl chloride, 2. N-Hydroxypyridine-2-thione, 3. t-BuSH, AIBN | 5-Ethyl-1,3-oxazole | A general method for decarboxylation of carboxylic acids. |

Reduction of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 3-(1,3-oxazol-5-yl)propan-1-ol. Several reducing agents are capable of this transformation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts carboxylic acids to primary alcohols. youtube.comlibretexts.org The reaction typically proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an intermediate aldehyde that is immediately further reduced to the alcohol. libretexts.org

Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are also effective for the reduction of carboxylic acids to primary alcohols. youtube.com An advantage of borane is its chemoselectivity; it can reduce carboxylic acids in the presence of other functional groups that might be susceptible to reduction by LiAlH₄. libretexts.org This selectivity could be beneficial if the oxazole ring were to contain reducible substituents.

Another approach involves the activation of the carboxylic acid followed by reduction with a milder reducing agent like sodium borohydride (B1222165) (NaBH₄). commonorganicchemistry.com This two-step procedure can be useful when strong reducing agents like LiAlH₄ or BH₃ are not compatible with other functionalities in the molecule.

Table 2: Reagents for the Reduction of this compound to 3-(1,3-Oxazol-5-yl)propan-1-ol

| Reagent | Solvent | Typical Conditions | Notes |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Room temperature or reflux | A strong, non-selective reducing agent. youtube.comlibretexts.org |

| Borane-tetrahydrofuran (BH₃-THF) | Tetrahydrofuran (THF) | Room temperature | Offers good chemoselectivity. youtube.comlibretexts.org |

| Sodium borohydride (NaBH₄) | Various | Requires prior activation of the carboxylic acid. | A milder and more selective reducing agent. commonorganicchemistry.com |

Interplay Between the Oxazole Ring and Propanoic Acid Functionality

The oxazole ring and the propanoic acid side chain in this compound are not merely independent entities but can mutually influence their respective chemical reactivity and, under certain conditions, react with each other.

Influence on Reactivity and Selectivity

The oxazole ring is an electron-rich heterocycle, which can influence the reactivity of the propanoic acid side chain. The electron-donating nature of the oxazole ring could potentially affect the pKa of the carboxylic acid, making it slightly less acidic compared to a simple alkyl carboxylic acid.

Conversely, the propanoic acid side chain can influence the reactivity of the oxazole ring. The carboxylic acid group is an electron-withdrawing group, which can deactivate the oxazole ring towards electrophilic substitution. However, this effect is attenuated by the propyl linker.

In reactions involving the carboxylic acid, the oxazole ring can act as a directing group or a participating neighboring group. For instance, in metal-catalyzed reactions, the nitrogen and oxygen atoms of the oxazole ring could potentially coordinate to the metal center, influencing the stereochemical outcome of reactions at the propanoic acid chain.

Intramolecular Reactions and Cyclizations

The presence of both a nucleophilic oxazole ring and an electrophilic carboxylic acid (or its derivatives) within the same molecule opens up the possibility of intramolecular cyclization reactions to form fused heterocyclic systems. While direct examples for this compound are scarce, analogous reactions in related systems provide insight into potential transformations.

For instance, intramolecular cyclization of N-acyl-α-amino acids is a common method for the synthesis of oxazol-5(4H)-ones. mdpi.com Although the structure of this compound is different, the principle of an intramolecular reaction between a carboxylic acid and a suitable nitrogen-containing heterocycle is established.

The synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with aminoazoles demonstrates that the oxazole ring can participate in cyclization reactions, leading to annulated commonorganicchemistry.commdpi.comoxazolo[5,4-d]pyrimidine derivatives. growingscience.com This suggests that under appropriate conditions, the carboxylic acid of this compound, after conversion to a more reactive derivative (e.g., an acid chloride or ester), could potentially undergo an intramolecular cyclization. For example, an intramolecular Friedel-Crafts-type acylation could be envisioned if the oxazole ring were sufficiently activated, leading to a fused bicyclic ketone.

The synthesis of benzo[a]carbazole derivatives via intramolecular cyclization catalyzed by a solid acidic catalyst highlights another potential pathway for forming fused ring systems from precursors containing both aromatic and reactive side chains. nih.gov

Table 3: Potential Intramolecular Cyclization Products from this compound Derivatives

| Starting Material Derivative | Reaction Type | Potential Product |

| 3-(1,3-Oxazol-5-yl)propanoyl chloride | Intramolecular Friedel-Crafts Acylation | A fused dihydropyrano[3,4-d]oxazol-4-one system |

| This compound | Acid-catalyzed cyclization/dehydration | A lactone fused to a dihydropyrano[3,4-d]oxazole system |

Derivatization Strategies and Analog Development Based on 3 1,3 Oxazol 5 Yl Propanoic Acid

Modification at the Propanoic Acid Carboxyl Group

The carboxylic acid moiety of 3-(1,3-oxazol-5-yl)propanoic acid is a primary site for derivatization, allowing for the synthesis of a variety of analogs with potentially improved pharmacological profiles.

Ester and Amide Analogs

The conversion of the carboxylic acid to esters and amides is a common and effective strategy to modify the physicochemical properties of the parent compound.

Esterification of the propanoic acid can be achieved through reaction with various alcohols in the presence of an acid catalyst. For instance, the reaction of propanoic acid with methanol, using sulfuric acid as a catalyst, yields methyl propanoate. researchgate.net This transformation can influence properties such as solubility, lipophilicity, and metabolic stability.

Here is a table summarizing some examples of ester and amide analogs:

| Parent Compound | Reagent | Resulting Analog | Reference |

| Propanoic acid | Methanol/H₂SO₄ | Methyl propanoate | researchgate.net |

| 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid | Propyl amine | N-Propyl-3-[2-oxoquinolin-1(2H)-yl] propanamide | nih.gov |

| 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid | Isopropyl amine | N-Isopropyl-3-[2-oxoquinolin-1(2H)-yl] propanamide | nih.gov |

Conversion to Ketones, Alcohols, and Amines

Further modifications of the carboxyl group can lead to the formation of ketones, alcohols, and amines, each offering unique structural and functional characteristics.

Ketones can be synthesized from carboxylic acids through various methods. One approach involves the Claisen condensation, where the α-position of a ketone is acylated. beilstein-journals.org Another method is the self-acylation of 3-(4-R-phenyl)propionic acids in trifluoroacetic anhydride (B1165640) catalyzed by trifluoromethanesulfonic acid, which yields 1,3-diketones. researchgate.net These ketone derivatives can serve as intermediates for further chemical transformations.

Alcohols can be obtained by the reduction of the corresponding carboxylic acid or its ester derivatives. A two-step process involving the esterification of propanoic acid to methyl propanoate, followed by reduction with sodium in ethylene (B1197577) glycol, has been shown to produce propanol. researchgate.net

Amines can be synthesized from amides, which are themselves derived from carboxylic acids. The reduction of amides using reagents like lithium aluminum hydride (LiAlH₄) is a common method for preparing primary, secondary, or tertiary amines. libretexts.org This conversion significantly alters the basicity and hydrogen bonding capacity of the original molecule.

Functionalization of the Oxazole (B20620) Ring

The oxazole ring itself provides multiple sites for substitution, allowing for the introduction of various functional groups to modulate biological activity.

Substitution at C-2, C-4, and C-5 Positions of the Oxazole Ring

The reactivity of the oxazole ring allows for substitution at the C-2, C-4, and C-5 positions. wikipedia.org Electrophilic aromatic substitution typically occurs at the C-5 position, especially when electron-donating groups are present. wikipedia.org Nucleophilic aromatic substitution is favored at the C-2 position when a suitable leaving group is present. wikipedia.org The deprotonation of oxazoles at the C-2 position can generate a lithio salt, which can then react with electrophiles. wikipedia.org For instance, 2,5-disubstituted oxazoles can be synthesized from N-arylethylamides through iodine-catalyzed intramolecular C(sp3)–H functionalization. acs.org

Introduction of Diverse Heterocyclic and Aromatic Substituents

The introduction of various heterocyclic and aromatic substituents onto the oxazole ring is a powerful strategy for creating chemical diversity. This can be achieved through various synthetic methods, including cross-coupling reactions. The synthesis of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives showcases the incorporation of a thiazole (B1198619) ring. researchgate.netnih.gov Similarly, the synthesis of 3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid demonstrates the attachment of a substituted oxadiazole ring. sigmaaldrich.com The incorporation of these rings can significantly impact the molecule's interaction with biological targets.

Isosteric Replacements and Bioisosteric Design for Oxazole Propanoic Acids

Isosteric and bioisosteric replacement is a fundamental concept in drug design where a functional group is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. nih.govopenaccessjournals.com

The carboxylic acid group of this compound can be replaced with various bioisosteres. Common carboxylic acid bioisosteres include tetrazoles, sulfonamides, and various five-membered heterocycles like thiazolidinediones and oxazolidinediones. nih.gov The choice of a bioisostere can influence acidity, lipophilicity, and metabolic stability. For example, replacing a carboxylic acid with a tetrazole can maintain a similar pKa while potentially altering other properties. nih.govnih.gov

The oxazole ring itself can be considered a bioisostere for other functionalities. For instance, 5-alkyl-oxazoles have been successfully used as bioisosteres for metabolically labile ethyl esters in P2Y12 receptor antagonists. nih.gov This replacement retained potency while improving metabolic stability. nih.gov

The following table presents some common bioisosteric replacements for carboxylic acids:

| Carboxylic Acid Bioisostere | Key Features | Reference |

| Tetrazole | Similar pKa to carboxylic acids. | nih.govnih.gov |

| Sulfonamide | Can act as a carboxylic acid surrogate. | nih.gov |

| Thiazolidinedione | Moderately acidic and lipophilic. | nih.gov |

| Oxazolidinedione | Can act as a carboxylic acid isostere. | openaccessjournals.com |

The rational application of these derivatization strategies allows for the systematic exploration of the chemical space around this compound, leading to the development of new analogs with potentially enhanced therapeutic properties.

Structure-Activity Relationship (SAR) Studies in Related Oxazole Derivatives

Positional Effects of Substituents on Chemical Behavior

The location of substituents on the oxazole ring and its appended structures can dramatically alter a molecule's biological activity. The oxazole ring has three potential positions for substitution (C2, C4, and C5), and the specific placement of functional groups dictates the molecule's electronic properties, steric profile, and ability to form key interactions with target proteins. thepharmajournal.comresearchgate.net

A clear illustration of positional effects is seen in the development of antitubulin agents designed as analogs of Combretastatin A-4. Researchers synthesized two series of regioisomeric oxazole derivatives. In one series, a 3′,4′,5′-trimethoxyphenyl ring was placed at the C4 position of the oxazole, and various substituted aryl groups were placed at the C5 position. In the isomeric series, these positions were reversed.

Studies revealed that compounds with the 3′,4′,5′-trimethoxyphenyl ring at C4 and a substituted phenyl group at C5 were significantly more potent as antiproliferative agents. For instance, the compound with a p-ethoxyphenyl group at C5 exhibited IC₅₀ values in the nanomolar range (0.5–20.2 nM), comparable to the potent natural product Combretastatin A-4. Its regioisomer, with the groups swapped, was substantially less active. This highlights that the specific arrangement of these moieties is crucial for optimal binding to the colchicine (B1669291) site on tubulin and inhibiting its polymerization. researchgate.net

Another example is found in the development of fatty acid amide hydrolase (FAAH) inhibitors. In a series of α-keto oxazole inhibitors, modifications to a C2 acyl side chain were explored. While incorporating a terminal phenyl group was beneficial, the potency was sensitive to its substitution pattern. An isomer with a 3-chlorophenyl group was found to be five-fold more potent than the parent compound, whereas other substitutions led to a decrease in activity. This demonstrates that even subtle changes in substituent position on a side chain can have a profound impact on the molecule's inhibitory power. nih.gov

Similarly, in a series of oxazolo[3,4-a]pyrazine derivatives acting as neuropeptide S receptor antagonists, substitutions on a diphenyl moiety significantly affected potency. A para-fluoro substitution was tolerated, resulting in only a three-fold loss of potency, while larger substituents at the same position, like dimethylamino groups, led to a complete loss of activity. nih.gov This underscores the strict steric constraints of the receptor's binding pocket.

These examples collectively demonstrate that the positional isomerism of substituents is a critical factor in the design of bioactive oxazole derivatives. The precise placement of functional groups determines the molecule's ability to fit within a biological target and engage in necessary molecular interactions, such as hydrogen bonds and hydrophobic interactions. tandfonline.com

Table 1: Effect of Substituent Position on Biological Activity in Related Oxazole Derivatives

| Parent Compound Class | Active Isomer Structure / Position | Comparative Isomer Structure / Position | Biological Activity (Potency) | Target / Assay | Reference |

|---|---|---|---|---|---|

| Antitubulin Agents | 2-Me-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole | 2-Me-5-(3′,4′,5′-trimethoxyphenyl)-4-(p-ethoxyphenyl)oxazole | High (IC₅₀: 0.5–20.2 nM) vs. Lower Activity | Antiproliferative (Cancer Cell Lines) | researchgate.net |

| FAAH Inhibitors | α-Keto oxazole with C2 side chain terminating in 3-Cl-Phenyl | α-Keto oxazole with C2 side chain terminating in Phenyl | High (Kᵢ = 900 pM) vs. Moderate (5-fold less potent) | FAAH Inhibition | nih.gov |

| NPSR Antagonists | Oxazolo[3,4-a]pyrazine with para-fluoro substitution on diphenyl moiety | Oxazolo[3,4-a]pyrazine with para-dimethylamino substitution | Active (3-fold loss vs. lead) vs. Inactive (Kₑ > 10 μM) | Neuropeptide S Receptor (NPSR) Binding | nih.gov |

Influence of Stereochemistry on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, interacting preferentially with one stereoisomer over another. nih.gov This principle is highly relevant in the development of analogs based on this compound, especially if modifications introduce chiral centers.

The influence of stereochemistry is evident in the study of naturally occurring oxazole-containing peptides. For example, Almazole D, which contains a 5-(3-indolyl)oxazole scaffold, was evaluated for its activity against Mycobacterium tuberculosis. While the natural mixture showed an MIC of 100 μM, the synthesized (R)-enantiomer was significantly more potent, with an MIC of 12.5 μM. mdpi.com This eight-fold difference in activity clearly demonstrates that the specific 3D orientation of the indolyl-oxazole moiety is crucial for its interaction with its biological target in the bacterium.

In another example, researchers investigating analogues of the antibacterial agent indolmycin (B1671932) found that the inhibitory potency against aminoacyl tRNA synthetase was directly related to stereochemical properties. The more potent inhibitors consistently belonged to a specific stereochemical series, which were also the less polar isomers observed during chromatography. derpharmachemica.com

The development of oxazolo[3,4-a]pyrazine derivatives provides further insight. The synthetic strategy used an amino acid as a chiral starting material, which defined the stereochemistry at the C-2 position of the resulting piperazine (B1678402) ring. This, in turn, directed the stereochemical outcome of a subsequent reaction, leading to a single diastereoisomer with a specific anti-relative stereochemistry between the substituent at C-5 and the fused oxazole ring. This stereochemical control was essential for achieving the desired antagonist activity at the neuropeptide S receptor. nih.gov

These findings emphasize that when developing derivatives of this compound, the introduction of any chiral center—for instance, by substituting the propanoic acid chain—must be carefully considered. The synthesis of individual enantiomers or diastereomers and their separate biological evaluation is often a necessary step to identify the most active stereoisomer and to understand the spatial requirements of the target binding site. nih.gov

Table 2: Influence of Stereochemistry on Biological Activity in Related Oxazole Derivatives

| Compound Name | (R)-Enantiomer Activity | (S)-Enantiomer or Mixture Activity | Target / Assay | Reference |

|---|---|---|---|---|

| Almazole D | High (MIC = 12.5 μM) | Lower (Mixture MIC = 100 μM) | Mycobacterium tuberculosis Inhibition | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 3 1,3 Oxazol 5 Yl Propanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for determining the precise structure of 3-(1,3-Oxazol-5-yl)propanoic acid. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity of atoms within the molecule can be unambiguously established.

Predicted ¹H and ¹³C NMR Data:

The expected chemical shifts for the protons and carbons of this compound are based on known values for oxazole (B20620) and propanoic acid derivatives. thepharmajournal.comdocbrown.infocdnsciencepub.comdocbrown.inforsc.org The oxazole ring protons (H-2 and H-4) are anticipated to appear at high chemical shifts (downfield) due to the deshielding effect of the electronegative oxygen and nitrogen atoms. thepharmajournal.comrsc.org The propanoic acid chain will exhibit characteristic signals for the two methylene (B1212753) groups and the acidic proton. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Name | Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H-2 | 2 | ~8.0-8.2 (s) | - |

| C-2 | 2 | - | ~150-152 |

| H-4 | 4 | ~7.1-7.3 (s) | - |

| C-4 | 4 | - | ~125-127 |

| C-5 | 5 | - | ~155-158 |

| α-CH₂ | 6 | ~2.9-3.1 (t) | ~30-35 |

| β-CH₂ | 7 | ~2.6-2.8 (t) | ~25-30 |

| COOH | 8 | ~10-12 (s, broad) | - |

Note: Predicted values are estimates. Actual values may vary based on solvent and experimental conditions. 's' denotes a singlet and 't' denotes a triplet.

Advanced 1D NMR Techniques (e.g., DEPT, NOESY)

Advanced 1D NMR techniques provide further detail about the carbon skeleton and spatial relationships within the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups.

A DEPT-135 spectrum would be expected to show two positive signals for the CH carbons of the oxazole ring (C-2 and C-4) and two negative signals for the CH₂ carbons of the propanoic acid chain (C-6 and C-7). The quaternary carbons (C-5 and the carboxyl C-8) would be absent, confirming their substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is crucial for confirming the regiochemistry and conformation. ipb.pt A key expected NOESY correlation would be between the oxazole proton at the 4-position (H-4) and the protons of the adjacent methylene group (α-CH₂) of the propanoic acid chain. This would confirm that the propanoic acid substituent is located at the C-5 position of the oxazole ring. Other correlations, such as between the α-CH₂ and β-CH₂ protons, would also be observed.

2D NMR Experiments (e.g., COSY, HMQC, HMBC) for Complex Structural Assignment

Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular structure by showing correlations between different nuclei. youtube.comlibretexts.orgscience.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, the primary correlation observed in a COSY spectrum would be a cross-peak between the α-CH₂ and β-CH₂ protons of the propanoic acid side chain, confirming their connectivity. The oxazole protons (H-2 and H-4) would appear as singlets and would not show COSY correlations to other protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹J-coupling). libretexts.org This is essential for assigning the carbon signals based on the already assigned proton signals.

Table 2: Expected Key HMQC/HSQC Correlations

| Proton (¹H) | Correlated Carbon (¹³C) |

|---|---|

| H-2 (~8.0-8.2 ppm) | C-2 (~150-152 ppm) |

| H-4 (~7.1-7.3 ppm) | C-4 (~125-127 ppm) |

| α-CH₂ (~2.9-3.1 ppm) | C-6 (~30-35 ppm) |

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for this structural elucidation, as it shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling). youtube.comlibretexts.org This allows for the connection of isolated spin systems. For instance, it would definitively link the propanoic acid chain to the oxazole ring.

Table 3: Expected Key HMBC Correlations

| Proton (¹H) | Correlated Carbons (¹³C) | Inferred Connectivity |

|---|---|---|

| H-4 | C-2, C-5 | Confirms oxazole ring structure |

| α-CH₂ | C-4, C-5, C-7, C-8 (COOH) | Connects side chain to C-5 of the ring and to the rest of the chain |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₆H₇NO₃) is 141 g/mol .

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of a molecule. measurlabs.commeasurlabs.compnnl.gov For this compound, HRMS would be used to verify its molecular formula, C₆H₇NO₃. The ability of HRMS to measure mass to several decimal places allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 4: Predicted HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass |

|---|---|---|

| C₆H₇NO₃ | [M+H]⁺ | 142.0499 |

| C₆H₇NO₃ | [M+Na]⁺ | 164.0318 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M+H]⁺) which is then fragmented to produce a spectrum of product ions. rsc.orgnih.govnih.gov The analysis of these fragments provides detailed structural information. youtube.comscienceready.com.aunih.gov

The fragmentation of this compound is expected to proceed through several key pathways:

Loss of water (-18 Da): A common fragmentation for carboxylic acids.

Loss of the carboxyl group (-45 Da): Cleavage of the COOH group is a characteristic fragmentation pathway for carboxylic acids.

Cleavage of the side chain: Fragmentation can occur along the propanoic acid chain. A prominent fragment would likely arise from the cleavage between the α- and β-carbons, leading to the stable oxazol-5-ylmethylene cation.

Ring fragmentation: The oxazole ring itself can undergo cleavage, although this often requires higher energy. researchgate.net

Table 5: Predicted Key Fragment Ions in MS/MS of this compound ([M+H]⁺ at m/z 142)

| m/z (product ion) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

|---|---|---|

| 124 | H₂O | Ion resulting from dehydration |

| 97 | COOH | [C₅H₆NO]⁺ |

| 96 | H₂O + CO | [C₅H₄N]⁺ |

| 83 | CH₂COOH | [C₄H₄NO]⁺ (Oxazole ring with CH₂) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. rsc.orgrsc.org

For this compound, the spectra would be dominated by the characteristic vibrations of the carboxylic acid group, the oxazole ring, and the aliphatic linker.

Key Expected Vibrational Bands:

Carboxylic Acid Group: A very broad O-H stretching band is expected in the IR spectrum from approximately 2500 to 3300 cm⁻¹, which is characteristic of hydrogen-bonded carboxylic acid dimers. docbrown.info A strong, sharp C=O stretching absorption should appear around 1700-1725 cm⁻¹. docbrown.infochemicalbook.com

Oxazole Ring: The oxazole ring will exhibit several characteristic bands. thepharmajournal.comnist.govnih.gov These include C=N stretching vibrations (around 1550-1650 cm⁻¹), ring stretching modes (often referred to as "ring breathing") between 1000 and 1500 cm⁻¹, and C-H stretching of the aromatic protons above 3000 cm⁻¹. thepharmajournal.com

Aliphatic Chain: The CH₂ groups of the propanoic acid chain will show C-H stretching vibrations in the region of 2850-2960 cm⁻¹ and bending (scissoring) vibrations around 1450 cm⁻¹.

Table 6: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| ~3150-3100 | Medium | Medium | C-H stretch (Oxazole ring) |

| ~3300-2500 | Strong, very broad | Weak | O-H stretch (Carboxylic acid dimer) |

| ~2960-2850 | Medium | Medium | C-H stretch (Aliphatic CH₂) |

| ~1725-1700 | Very Strong | Medium | C=O stretch (Carboxylic acid dimer) |

| ~1650-1550 | Medium-Strong | Variable | C=N stretch and C=C stretch (Oxazole ring) |

| ~1450 | Medium | Medium | CH₂ bend (scissoring) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While a crystal structure for this compound itself has not been reported in the surveyed literature, the analysis of structurally analogous compounds offers a clear view of the expected solid-state conformation. A pertinent example is the derivative 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid, which features a propanoic acid side chain attached to a five-membered nitrogen and oxygen-containing heterocycle. nih.gov

The study of this derivative revealed that the molecule crystallizes in an orthorhombic system. nih.gov The propanoic acid chain adopts a stable, extended zigzag conformation, with a C1-C2-C3-C4 torsion angle of -178.0(2)°. nih.gov This near-perfect anti-periplanar arrangement minimizes steric strain. The plane of the carboxylic acid group is slightly twisted by 8.4(2)° relative to the plane of the heterocyclic ring. nih.gov

In the crystal lattice, molecules are linked into one-dimensional chains along the c-axis through strong intermolecular O-H···N hydrogen bonds, a common and stabilizing interaction in nitrogen-containing heterocyclic carboxylic acids. nih.gov The pyridine (B92270) ring and the oxadiazole ring are nearly coplanar, with a small dihedral angle of 11.3(1)° between them. nih.gov These detailed findings for a related structure provide a robust model for predicting the solid-state behavior of this compound.

Table 1: Crystallographic Data for the Derivative 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₉N₃O₃ |

| Molecular Weight | 219.20 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 6.1298 (12) |

| b (Å) | 6.8194 (14) |

| c (Å) | 23.426 (5) |

| Volume (ų) | 979.2 (3) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 293 |

Data sourced from the study of 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light. These methods, including Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are indispensable for assigning the absolute configuration of stereoisomers in solution. rsc.orgwikipedia.org

The parent compound, this compound, is not chiral and therefore does not exhibit a CD or VCD spectrum. However, if a chiral center were introduced into the molecule, for instance by substitution on the propanoic acid chain, chiroptical spectroscopy would become a critical tool for its stereochemical elucidation.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.org It is exceptionally sensitive to the three-dimensional arrangement of atoms and provides detailed structural information. wikipedia.org For a hypothetical chiral derivative of this compound, the VCD spectrum would provide a unique fingerprint for each enantiomer. By comparing the experimental VCD spectrum to quantum chemical calculations, the absolute configuration (R or S) of the chiral center could be unambiguously determined. rsc.org This technique is powerful for small molecules and complex natural products alike. rsc.org

Electronic Circular Dichroism (ECD) , typically measured in the UV-visible range, observes the differential absorption of circularly polarized light associated with electronic transitions. While the oxazole ring itself is an achiral chromophore, its electronic transitions would be perturbed by a nearby chiral center, giving rise to a characteristic CD spectrum. This spectrum can be used to assign the absolute stereochemistry by comparing it to established empirical rules or to the predicted spectra from computational models.

The application of these techniques is widespread in pharmaceutical analysis, where the stereochemistry of a drug molecule is critical. nih.gov Although no specific chiroptical data exists for derivatives of this compound in the literature, the principles of VCD and ECD represent the state-of-the-art for non-crystalline stereochemical assignment and would be the methods of choice for any future studies on its chiral analogues. rsc.orgnih.gov

Computational Chemistry and Theoretical Investigations of 3 1,3 Oxazol 5 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and energy of molecules. These calculations provide deep insights into bonding, molecular orbitals, and reaction pathways.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 3-(1,3-oxazol-5-yl)propanoic acid, DFT can be employed to determine key electronic properties. The calculations involve optimizing the molecular geometry to find the lowest energy state and then computing various electronic descriptors.

The distribution of electron density reveals the electrophilic and nucleophilic sites on the molecule. The oxazole (B20620) ring, with its nitrogen and oxygen heteroatoms, and the carboxylic acid group are regions of particular interest. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In related heterocyclic systems, DFT has been successfully used to model molecular parameters that correspond well with experimental data. chemintech.ru

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: These values are illustrative and would be determined by specific DFT calculations.)

| Property | Value | Unit |

| Total Energy | -568.xxxx | Hartree |

| HOMO Energy | -0.24xx | Hartree |

| LUMO Energy | -0.01xx | Hartree |

| HOMO-LUMO Gap | 0.23xx | Hartree |

| Dipole Moment | 3.xx | Debye |

The flexibility of the propanoic acid side chain in this compound means the molecule can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and map the energy landscape associated with rotations around the single bonds (C-C) of the side chain.

By systematically rotating the dihedral angles of the propanoic acid chain and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative energies of these conformers determine their population at a given temperature. For similar molecules like 1,3-propanediol, computational studies have shown that even in aqueous solutions, certain conformations are heavily favored. mdpi.com For this compound, key conformations would include anti and gauche arrangements of the oxazole ring relative to the carboxylic acid group.

Table 2: Hypothetical Relative Energies of Key Conformers for the Propanoic Acid Chain (Note: Energies are relative to the most stable conformer.)

| Conformer Description | Dihedral Angle (Oxazole-C-C-COOH) | Relative Energy (kJ/mol) |

| Anti (extended) | ~180° | 0.0 |

| Gauche 1 | ~60° | 5.x |

| Gauche 2 | ~-60° | 5.x |

| Eclipsed (Transition State) | ~0° | 15.x |

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. For this compound, this could involve modeling reactions such as its synthesis, esterification, or amide bond formation. The process involves identifying the reactants, products, and any intermediates, and then locating the transition state (TS) that connects them.

The transition state is a high-energy, unstable structure that represents the energy barrier for the reaction. Calculating the energy of the TS allows for the determination of the activation energy (Ea), a critical factor in reaction kinetics. Studies on the formation of related oxadiazole and oxazole rings have used these methods to test assumptions about reaction pathways and confirm the stability of proposed intermediates. chemintech.ruresearchgate.net For example, modeling the esterification of the carboxylic acid group would involve calculating the energies of the acid, the alcohol, the tetrahedral intermediate (TS), and the final ester product.

Table 3: Hypothetical Energy Profile for the Esterification of this compound

| Species | Description | Calculated Relative Energy (kJ/mol) |

| Reactants | This compound + Methanol | 0 |

| Transition State | Tetrahedral intermediate | +128.x |

| Products | Methyl 3-(1,3-oxazol-5-yl)propanoate + Water | -15.x |

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on electronic structure, molecular modeling and dynamics simulations are used to study the physical movements and interactions of atoms in a molecule over time, often within a larger system like a solvent.

Molecular modeling techniques, often using force fields (a classical mechanics approach) or quantum methods, can predict the three-dimensional structure of this compound with high accuracy. These calculations yield precise values for bond lengths, bond angles, and dihedral angles.

The predicted geometry represents the most stable arrangement of the atoms. For instance, the planarity of the oxazole ring and the specific bond angles within it can be determined. In related heterocyclic propanoic acids that have been crystallized, X-ray diffraction data show that the aliphatic chain often adopts an extended or zigzag conformation and that the carboxylic acid group may be twisted relative to the plane of the heterocyclic ring. researchgate.netnih.govnih.gov These experimental findings serve as an excellent benchmark for validating the accuracy of computational models.

Table 4: Predicted vs. Experimental Geometric Parameters for a Related Heterocyclic Propanoic Acid (Note: This table illustrates the comparison for a similar molecule, 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid, as a reference for expected accuracy.) nih.gov

| Parameter | Type | Predicted Value (DFT) | Experimental Value (X-ray) nih.gov |

| C=O | Bond Length | 1.21 Å | 1.20 Å |

| C-O (acid) | Bond Length | 1.35 Å | 1.33 Å |

| C-N (oxazole) | Bond Length | 1.32 Å | 1.31 Å |

| Ring-Chain Dihedral | Dihedral Angle | 15.x° | 14.7° |

Molecular dynamics (MD) simulations model the behavior of a molecule in a specific environment, such as in an aqueous solution. An MD simulation calculates the forces between all atoms in the system and uses Newton's laws of motion to track their movements over time.

For this compound, MD simulations can reveal how water molecules arrange themselves around the solute and how hydrogen bonds are formed and broken. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the nitrogen and oxygen atoms in the oxazole ring are potential hydrogen bond acceptors. These simulations can show how solvation influences the conformational preferences of the propanoic acid chain. mdpi.com Furthermore, simulations can model how multiple molecules of this compound might interact with each other, for example, by forming hydrogen-bonded dimers between their carboxylic acid groups, a common feature in the solid state of similar compounds. researchgate.netscienceopen.com

Table 5: Predominant Intermolecular Interactions for this compound in Water

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) |

| Hydrogen Bond | Carboxyl -OH | Water Oxygen | 20-40 |

| Hydrogen Bond | Water Hydrogen | Carboxyl C=O | 15-30 |

| Hydrogen Bond | Water Hydrogen | Oxazole Nitrogen | 10-25 |

| Dimerization | Carboxyl -OH | Carboxyl C=O (another molecule) | 25-40 |

In Silico Screening and Virtual Ligand Design (focus on mechanistic binding, not clinical outcomes)

Molecular Docking Studies with Relevant Macromolecular Targets

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. In the case of this compound, this would involve a systematic search for potential macromolecular targets. Given the structural motifs present in the compound—an oxazole ring and a propanoic acid side chain—several classes of enzymes and receptors could be considered as relevant targets. For instance, oxazole-containing compounds have been explored as inhibitors of various enzymes.

The docking process would utilize the three-dimensional structure of the target protein, often obtained from crystallographic data, and the computationally generated 3D structure of this compound. Algorithms within docking software would then explore various possible binding poses of the ligand within the active or allosteric sites of the protein. The output would be a series of potential binding modes, ranked by a scoring function that estimates the binding affinity. This allows for a preliminary assessment of whether the compound is likely to interact favorably with the target.

Binding Energy Calculations and Interaction Analysis

Following molecular docking, a more rigorous analysis of the binding interactions and the calculation of binding energies would be performed to refine the initial predictions. This step is crucial for understanding the stability of the ligand-protein complex and the specific molecular forces driving the interaction.

A detailed examination of the docked poses of this compound would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the target protein. For example, the carboxylic acid group of the propanoic acid side chain is a prime candidate for forming hydrogen bonds with polar residues in a binding pocket. The oxazole ring, with its nitrogen and oxygen heteroatoms, could also participate in hydrogen bonding or other polar interactions.